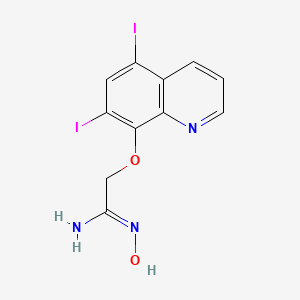
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a complex organic compound that features a quinoline core substituted with iodine atoms at positions 5 and 7, and an oxy group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the iodination of 8-hydroxyquinoline followed by subsequent functionalization. One common method involves the reaction of 8-hydroxyquinoline with iodine and sodium periodate in an acetic acid medium . The resulting 5,7-diiodo-8-hydroxyquinoline is then reacted with N-hydroxyacetimidamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the iodine atoms.
Scientific Research Applications
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the quinoline core play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,7-Diiodo-8-hydroxyquinoline: Shares the quinoline core and iodine substitutions but lacks the N-hydroxyacetimidamide group.
8-Hydroxyquinoline: The parent compound without iodine substitutions or additional functional groups.
Quinolinyl-pyrazole derivatives: Compounds with similar quinoline cores but different substituents and functional groups.
Uniqueness
2-((5,7-Diiodoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific combination of iodine substitutions and the N-hydroxyacetimidamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9I2N3O2 |
|---|---|
Molecular Weight |
469.02 g/mol |
IUPAC Name |
2-(5,7-diiodoquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9I2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16) |
InChI Key |
CBJUIOPAIDQRKC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C(C=C2I)I)OC/C(=N/O)/N)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2I)I)OCC(=NO)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















